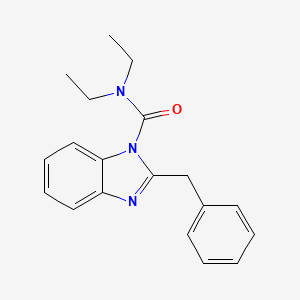

2-benzyl-N,N-diethylbenzimidazole-1-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

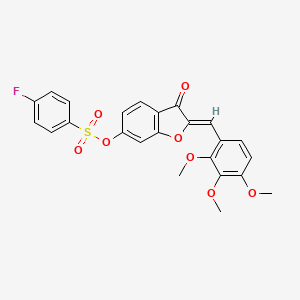

2-benzyl-N,N-diethylbenzimidazole-1-carboxamide (BBC) is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. It is a benzimidazole derivative that has been synthesized using various methods.

Wissenschaftliche Forschungsanwendungen

Benzimidazole Derivatives in Scientific Research

Broad-Spectrum Anthelmintic Applications Benzimidazole derivatives, such as mebendazole and albendazole, have been extensively studied for their anthelmintic properties. These compounds are effective in treating various parasitic infections, including trichuriasis, onchocerciasis, and hydatid disease, by inducing degenerative changes in the parasites. Research has highlighted their efficacy in both pediatric and adult populations across different geographical regions, showcasing their broad-spectrum activity against intestinal and tissue parasites (Scragg & Proctor, 1977), (Teggi et al., 1993).

Studies on Resistance and Efficacy Significant research efforts have been directed towards understanding the efficacy of benzimidazole compounds and the development of resistance among parasites. Studies conducted in areas with a history of repeated anthelmintic treatments suggest the potential for reduced efficacy over time, underscoring the importance of monitoring resistance development. Such insights are crucial for optimizing treatment strategies and ensuring the continued effectiveness of these compounds in controlling parasitic infections (Albonico et al., 2003).

Investigations into Drug Interactions Research into benzimidazole derivatives also includes studies on their interactions with other drugs, which is essential for understanding how these compounds can be used safely and effectively in patients with co-existing conditions. For example, the interaction between benzimidazoles and protease inhibitors has been investigated to optimize the treatment of helminthic diseases in patients with HIV, highlighting the complex dynamics of drug metabolism and efficacy (Corti et al., 2009).

Wirkmechanismus

Target of Action

It is structurally similar to lysergic acid diethylamide (lsd), which primarily targets the serotonin 5-hydroxytryptamine-2a (5-ht 2a) receptor . This receptor plays a crucial role in the regulation of mood and cognition .

Mode of Action

LSD is known to modulate consciousness in a marked and novel way . It is proposed that acute alterations in mood are secondary to a more fundamental modulation in the quality of cognition, and that increased cognitive flexibility subsequent to 5-HT 2A receptor stimulation promotes emotional lability during intoxication .

Biochemical Pathways

Compounds with similar structures, such as lsd, have profound anti-inflammatory properties mediated by 5-ht 2a receptor signaling . This suggests that the compound might influence serotonin signaling pathways, leading to downstream effects on mood and cognition .

Pharmacokinetics

Lsd, a structurally similar compound, is known to be rapidly absorbed and exhibits first-order elimination kinetics . The mean maximal LSD concentrations were achieved on average after 1.7 hours, and the elimination half-lives were between 3.4 and 4.1 hours . Only 1% of the administered dose was recovered from urine unchanged within the first 24 hours .

Result of Action

Lsd, a structurally similar compound, is known to produce robust psychological effects, including heightened mood but also high scores on the psychotomimetic states inventory (psi), an index of psychosis-like symptoms . Increased optimism and trait openness were observed 2 weeks after LSD administration .

Action Environment

It is known that the effects of hallucinogens such as lsd are heavily dependent on the expectations of the user (“set”) and the environment (“setting”) in which the use takes place .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-benzyl-N,N-diethylbenzimidazole-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O/c1-3-21(4-2)19(23)22-17-13-9-8-12-16(17)20-18(22)14-15-10-6-5-7-11-15/h5-13H,3-4,14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGFMJOQQKOVXIO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)N1C2=CC=CC=C2N=C1CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>46.1 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49642999 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Cyclopropylidene-8-(5-methylthiophene-2-carbonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B3007697.png)

![7-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B3007699.png)

![6-((tetrahydro-2H-pyran-4-yl)oxy)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)nicotinamide](/img/structure/B3007701.png)

![2-Chloro-N-[1-(oxan-4-yl)propan-2-yl]acetamide](/img/structure/B3007705.png)

![1-([2,3'-Bipyridin]-5-ylmethyl)-3-(2,6-difluorophenyl)urea](/img/structure/B3007709.png)

![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-8-((diisobutylamino)methyl)-7-hydroxy-4H-chromen-4-one](/img/structure/B3007710.png)

![N-[4-(1H-benzimidazol-2-yl)phenyl]-2-chloro-5-nitrobenzamide](/img/structure/B3007711.png)

![N-[2-(2-nitroethyl)phenyl]-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B3007712.png)